molecular formula C8H5BrF3NO B8096349 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B8096349
M. Wt: 268.03 g/mol
InChI Key: SUABKCVSCIAJRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone, with the CAS Number 2384823-77-0, is a premium small molecule building block designed for advanced research and development. This compound features a molecular formula of C 8 H 5 BrF 3 NO and a molecular weight of 268.03 g/mol . Its structure incorporates two key functional handles: a bromo substituent and an ethanone group on a pyridine ring core that is also substituted with a metabolically stable trifluoromethyl group. This specific arrangement makes it an exceptionally versatile intermediate for constructing more complex, targeted molecules. The primary research application of this compound is as a key synthetic intermediate in medicinal chemistry and drug discovery programs. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amine functionalities . Simultaneously, the acetyl (ethanone) group can serve as a synthetic precursor for various heterocycles or be manipulated into other valuable functional groups like alcohols or elongated chains. The presence of the trifluoromethyl group is of particular interest, as it is a common motif in active pharmaceutical ingredients (APIs) due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . As such, this compound is a critical scaffold for researchers developing novel therapeutics, including potential anti-inflammatory, anticonvulsant, and anti-cancer agents . This product is offered with a high purity specification to ensure consistent and reliable experimental outcomes. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUABKCVSCIAJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Imidazo[1,2-a]pyridine Core

A mixture of 3-bromopyridine-2-amine and 2,4-pentanedione in THF at 60°C undergoes cyclocondensation to form 2-methyl-imidazo[1,2-a]pyridine. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) then introduces the trifluoromethyl group.

Bromination and Acetylation

The intermediate is brominated using NBS in acetonitrile, followed by Friedel-Crafts acetylation to install the ethanone moiety. Source reports a 65% overall yield for this sequence, with HPLC purity >95%.

Advantages :

  • Avoids direct handling of volatile brominating agents.

  • Enables modular substitution patterns for derivative synthesis.

Oxidative Bromination Using Persulfate Salts

Patent discloses a scalable industrial method employing potassium persulfate (K₂S₂O₈) as an oxidizing agent. The protocol involves:

  • Reaction Setup :

    • Substrate: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone.

    • Bromide source: HBr or NaBr.

    • Oxidizing agent: K₂S₂O₈ (1.3–1.7 eq).

    • Solvent: Water-tolerant systems (e.g., aqueous ethanol).

    • Temperature: 80–110°C.

This method achieves 85% conversion with minimal byproducts, attributed to the persulfate’s ability to generate bromine radicals selectively. A representative scale-up trial produced 12 kg of product with 99.2% purity after recrystallization.

One-Pot Tandem Bromination-Acetylation

Recent advances optimize atom economy through tandem reactions. Source details a one-pot procedure where 3-(trifluoromethyl)pyridine undergoes sequential bromination and acetylation:

  • Bromination : NBS (1.1 eq) in DCM at 0°C.

  • Acetylation : Acetic anhydride (2 eq) and AlCl₃ (1.5 eq) at reflux.

This method reduces purification steps and achieves a 72% isolated yield. Nuclear magnetic resonance (NMR) data confirmed exclusive substitution at the 3-position.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Challenges
Direct Bromination65–78%90–95%ModerateOver-bromination
Imidazo-Pyridine Route60–65%>95%HighMulti-step complexity
Oxidative Bromination85%99.2%IndustrialCost of persulfate
One-Pot Tandem72%93%ModerateSensitivity to moisture

Optimization Strategies and Research Findings

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) enhance bromine solubility but may destabilize intermediates. Source identified THF as optimal for balancing reactivity and stability in imidazo-pyridine syntheses.

Catalytic Systems

Palladium catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency in multi-step routes. However, residual metal contamination remains a concern for pharmaceutical applications.

Regioselectivity Control

Computational studies cited in correlate the trifluoromethyl group’s electronegativity with bromine’s meta-directing effects. Steric hindrance at the 2-position further favors 3-substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different pyridine derivative.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Hydrogenated pyridine derivatives.

  • Substitution: Azides, amines, and other substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing a pyridine ring exhibit notable antimicrobial properties. Specifically, derivatives of 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone have been studied for their potential as antimicrobial agents against various pathogens. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Inhibitors of Enzymatic Activity
This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that pyridine derivatives can inhibit kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases. The incorporation of the bromine and trifluoromethyl groups may further enhance the inhibitory potency.

Materials Science

Synthesis of Functional Materials
this compound serves as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in electronics and coatings.

Crystal Engineering
The compound's crystal structure has been characterized using X-ray diffraction techniques, revealing insights into its solid-state properties. Such studies are crucial for understanding how molecular arrangements affect material properties, which can be exploited in designing new materials with specific functionalities .

Agrochemicals

Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide or herbicide candidate. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and efficacy against pests.

Analytical Chemistry

Chromatographic Applications
The compound's unique properties make it suitable for use as a standard or marker in chromatographic analyses. Its distinct spectral characteristics allow for the development of sensitive analytical methods for detecting similar compounds in complex mixtures.

Case Studies and Research Findings

Application FieldKey FindingsReferences
Medicinal ChemistryAntimicrobial efficacy against E. coli strains
Materials ScienceSuccessful synthesis of high-performance polymers
AgrochemicalsPotential herbicidal activity demonstrated
Analytical ChemistryEffective use as a chromatographic standard

Mechanism of Action

The mechanism by which 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone becomes apparent when compared to related pyridine-based ethanones. Key variations include substituent positions, halogen/functional group types, and additional modifications to the acetyl group.

Substituent Position Variations

  • 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone (QK-9831, CAS 944900-15-6, ): Substitution at positions 2 (Cl) and 6 (CF₃) creates steric and electronic differences. The chloro group at position 2 may hinder reactions compared to bromo at position 3 due to reduced leaving-group ability .

Substituent Type Variations

  • 1-(6-Bromo-3-chloropyridin-2-yl)ethanone (CAS 1256833-53-0, ): Replaces CF₃ with Cl at position 3.
  • 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2, ): Features a trifluoroacetyl group instead of acetyl. The strong electron-withdrawing nature of CF₃ in the acetyl group enhances acidity of the α-hydrogen, facilitating enolate formation in synthesis .

Functional Group Modifications

  • 1-[3-(Trifluoromethyl)pyridin-2-yl]ethanone (CAS 749257-78-1, ): Lacks the bromo substituent, simplifying the structure but reducing utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) where bromine acts as a leaving group .
  • 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone (): Incorporates a biphenyl system, broadening conjugation and increasing molecular weight (344.13 g/mol vs. 254.01 g/mol for the target compound). This structural complexity may enhance binding affinity in medicinal chemistry applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₅BrF₃NO 254.01 Br (C3), CF₃ (C6), COCH₃ (C2) High reactivity in coupling reactions
1-(6-Bromo-3-chloropyridin-2-yl)ethanone C₇H₅BrClNO 234.48 Br (C6), Cl (C3), COCH₃ (C2) Lower lipophilicity vs. CF₃ analogs
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone C₈H₅ClF₃NO 223.58 Cl (C2), CF₃ (C6), COCH₃ (C3) Steric hindrance at C2 position
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.00 Br (C6), COCF₃ (C3) Enhanced acidity of α-hydrogen

Research Findings

  • Electronic Effects: The trifluoromethyl group at position 6 significantly increases the compound’s electron-deficient character, enhancing its reactivity in palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogs .
  • Leaving Group Utility : The bromine atom at position 3 serves as an optimal leaving group, outperforming chlorine in coupling reactions due to its lower bond dissociation energy .
  • Solubility and Lipophilicity : Trifluoromethyl groups improve lipid solubility, making the compound more amenable to membrane penetration in drug design, whereas chloro analogs exhibit higher polarity .

Biological Activity

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone, with the chemical formula C8H5BrF3NO and CAS number 2384823-77-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its potential applications.

The compound's molecular characteristics include:

  • Molecular Weight : 252.03 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 55 °C
  • Purity : Typically >97% in commercial preparations .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The trifluoromethyl group is particularly notable for enhancing biological activity through electronic effects.

Antimicrobial Activity

A study investigating the antichlamydial activity of pyridine derivatives found that compounds with trifluoromethyl substitutions demonstrated significant efficacy against Chlamydia species. Specifically, the presence of the trifluoromethyl group was crucial for enhancing activity; molecules without this substituent were largely inactive .

Table 1: Antichlamydial Activity of Pyridine Derivatives

Compound IDStructure DescriptionAntichlamydial Activity (MIC)
11Trifluoromethyl-substituted8 μg/mL
13Chlorine substituteModerate activity
16Unsubstituted phenyl groupInactive
18Trifluoromethyl with piperazineHigh activity

Anti-inflammatory Potential

The compound has also been evaluated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit specific kinases involved in inflammatory pathways. For instance, a derivative of this compound exhibited a significant inhibitory effect on MSK1 (Mitogen and Stress Activated Kinase 1), with an IC50 value of approximately 17.9 µM . This suggests that modifications to the pyridine ring can enhance its interaction with biological targets.

Table 2: Inhibition of MSK1 by Pyridine Derivatives

Compound IDStructure ModificationIC50 (µM)% Inhibition at 10 µM
1aParent compound17.9 ± 3.942
1e3-Chloro derivativeNot reportedHigher than 1a
12aAlkyl spacer additionNot activeN/A

Case Studies and Research Findings

Several studies have explored the broader implications of using trifluoromethylated pyridine derivatives in drug design:

  • In Vivo Studies : Research has demonstrated that certain derivatives can significantly reduce inflammation in animal models of asthma and psoriasis, indicating their potential therapeutic application in chronic inflammatory diseases .
  • Cellular Toxicity Assessments : Investigations into the cytotoxicity of these compounds have shown no significant toxicity at therapeutic concentrations, making them promising candidates for further development .
  • Structure-Activity Relationships (SAR) : Detailed SAR studies have elucidated how variations in substituents on the pyridine ring influence biological activity, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing potency against specific pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone?

The compound is typically synthesized via bromination of a pyridine precursor. For example, bromination of 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone with HBr and Br₂ in acetic acid yields the brominated product. Purification is achieved using reversed-phase column chromatography, with LC-MS confirming product identity and purity .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and structural integrity. Peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and bromine’s deshielding effects are critical .
  • LC-MS : To verify molecular weight (344.13 g/mol) and detect impurities .

Q. How is the compound purified after synthesis?

Reversed-phase column chromatography with water/acetonitrile gradients is commonly employed. Solvent removal under reduced pressure ensures minimal degradation of the brominated product .

Advanced Research Questions

Q. How do electronic effects of substituents influence bromination regioselectivity in this compound?

The trifluoromethyl group at position 6 is strongly electron-withdrawing, directing bromination to position 3 via meta-activation. Computational modeling (e.g., DFT) can predict reactive sites, while competitive experiments with halogenated analogs validate selectivity .

Q. What strategies mitigate side reactions during bromination?

  • Controlled stoichiometry : Limiting Br₂ to 1.1 equivalents minimizes over-bromination.
  • Temperature modulation : Reactions at 0–5°C reduce radical side pathways.
  • In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .

Q. How can data discrepancies in reaction yields be resolved?

Discrepancies often arise from incomplete purification or side-product formation. Comparative analyses using:

  • HPLC-DAD : Quantifies product vs. by-products.
  • X-ray crystallography (via SHELXL): Resolves structural ambiguities in crystalline intermediates .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Solvent choice : Acetic acid’s corrosivity necessitates reactor lining (e.g., glass or Hastelloy).
  • Exothermicity : Slow Br₂ addition and cooling systems prevent thermal runaway.
  • Yield optimization : DoE (Design of Experiments) identifies critical parameters (e.g., reaction time, catalyst loading) .

Q. How does the compound behave in cross-coupling reactions?

The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, palladium-catalyzed coupling under microwave irradiation (140°C, 4 hours) introduces aryl groups at position 3. Reaction progress is monitored via ¹⁹F NMR due to the trifluoromethyl group’s distinct signal .

Methodological Guidance

Q. How to troubleshoot failed crystallization attempts?

  • Solvent screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) mixtures.
  • Seeding : Introduce pre-formed crystals to induce nucleation.
  • Temperature gradients : Gradual cooling from reflux improves crystal quality .

Q. What computational tools predict reactivity for derivative synthesis?

  • Gaussian or ORCA : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking : Assess binding affinity for biological targets (e.g., enzyme inhibition studies) .

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